molecular formula C8H7N3O B12872651 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

Cat. No.: B12872651
M. Wt: 161.16 g/mol
InChI Key: OLNLEHBKPXBJPF-VZUCSPMQSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime typically involves several steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the pyrrolo moiety. The final step involves the formation of the oxime group. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

  • Synthetic Routes

      Step 1: Formation of the pyridine ring.

      Step 2: Introduction of the pyrrolo moiety.

      Step 3: Formation of the oxime group.

  • Reaction Conditions

    • Use of specific reagents and catalysts.
    • Control of temperature and pH to optimize yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the replacement of functional groups with other groups to modify the compound’s properties.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime has a wide range of applications in scientific research. It is used in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases. The compound has shown potential in the treatment of cancer, inflammation, and infectious diseases.

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer or inflammation in autoimmune diseases.

    Molecular Targets: Enzymes and receptors involved in disease pathways.

    Pathways Involved: Modulation of signaling pathways, such as the MAPK/ERK pathway in cancer.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, which also exhibit biological activity but may differ in their potency and selectivity.

  • Similar Compounds

    • 1H-Pyrrolo[2,3-b]pyridine derivatives.
    • 1H-Indole-3-carbaldehyde derivatives.
    • 7-Azaindole-3-carboxaldehyde.
  • Uniqueness: : The specific structure of this compound provides unique interactions with molecular targets, leading to distinct biological activities.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

(NE)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C8H7N3O/c12-11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5,12H,(H,9,10)/b11-5+

InChI Key

OLNLEHBKPXBJPF-VZUCSPMQSA-N

Isomeric SMILES

C1=CC2=C(NC=C2/C=N/O)N=C1

Canonical SMILES

C1=CC2=C(NC=C2C=NO)N=C1

Origin of Product

United States

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